molecular formula C7H11ClN2 B15330279 (3-Methylpyridin-4-yl)methanamine hydrochloride

(3-Methylpyridin-4-yl)methanamine hydrochloride

Cat. No.: B15330279
M. Wt: 158.63 g/mol
InChI Key: MPNRQOYARGVJHO-UHFFFAOYSA-N
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Description

(3-Methylpyridin-4-yl)methanamine hydrochloride is an organic compound with the molecular formula C7H10N2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylpyridin-4-yl)methanamine hydrochloride typically involves the reaction of 3-methylpyridine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 3-Methylpyridine

    Reagents: Formaldehyde, Hydrogen Chloride

    Conditions: The reaction is typically conducted in an aqueous medium at a controlled temperature.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Methylpyridin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

(3-Methylpyridin-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (3-Methylpyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylpyridin-3-yl)methanamine
  • (3-Methylpyridin-2-yl)methanamine
  • (4-Methylpyridin-2-yl)methanamine

Uniqueness

(3-Methylpyridin-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and interaction with biological targets. This makes it particularly valuable in applications where precise molecular interactions are required.

Properties

Molecular Formula

C7H11ClN2

Molecular Weight

158.63 g/mol

IUPAC Name

(3-methylpyridin-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H10N2.ClH/c1-6-5-9-3-2-7(6)4-8;/h2-3,5H,4,8H2,1H3;1H

InChI Key

MPNRQOYARGVJHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)CN.Cl

Origin of Product

United States

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